2-Ethyl-N-(thiazol-5-ylmethyl)aniline
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Overview
Description
2-Ethyl-N-(thiazol-5-ylmethyl)aniline is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities and are used in various fields, including medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-N-(thiazol-5-ylmethyl)aniline typically involves the condensation of aniline derivatives with thiazole precursors. One common method includes the reaction of 2-ethyl aniline with thiazole-5-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-N-(thiazol-5-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring and the aniline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents like dichloromethane with catalysts such as palladium on carbon.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
2-Ethyl-N-(thiazol-5-ylmethyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-Ethyl-N-(thiazol-5-ylmethyl)aniline involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites makes it a versatile agent in biological systems.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
2-Ethyl-N-(thiazol-5-ylmethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other thiazole derivatives, it has a combination of an ethyl group and a thiazol-5-ylmethyl group attached to the aniline moiety, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C12H14N2S |
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Molecular Weight |
218.32 g/mol |
IUPAC Name |
2-ethyl-N-(1,3-thiazol-5-ylmethyl)aniline |
InChI |
InChI=1S/C12H14N2S/c1-2-10-5-3-4-6-12(10)14-8-11-7-13-9-15-11/h3-7,9,14H,2,8H2,1H3 |
InChI Key |
GEGCYNTXHCHOAN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NCC2=CN=CS2 |
Origin of Product |
United States |
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